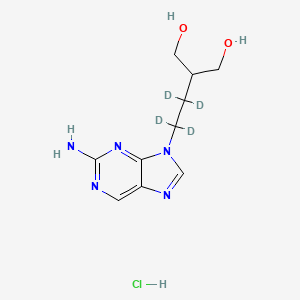
N-Carbamoyl Oxcarbazepine-d4 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl Oxcarbazepine-d4 is a labeled derivative of N-Carbamoyl Oxcarbazepine, which is an impurity of Oxcarbazepine. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This labeling is useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
The synthesis of N-Carbamoyl Oxcarbazepine-d4 involves the incorporation of deuterium atoms into the molecular structure of N-Carbamoyl Oxcarbazepine. The synthetic route typically starts with the precursor Oxcarbazepine, which undergoes a series of chemical reactions to introduce the carbamoyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial production methods for N-Carbamoyl Oxcarbazepine-d4 are similar to those used for other deuterated compounds. These methods involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
N-Carbamoyl Oxcarbazepine-d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Carbamoyl Oxcarbazepine-d4 oxide.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl Oxcarbazepine-d4 has several scientific research applications, including:
Pharmacokinetics: The deuterium labeling allows for the tracking of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Drug Metabolism Studies: The compound is used to study the metabolic pathways of Oxcarbazepine and its impurities, helping to understand the drug’s behavior in the body.
Analytical Chemistry: It serves as a reference standard in analytical methods, ensuring the accuracy and reliability of analytical results.
Biomedical Research: The compound is used in various biomedical research studies to investigate its effects on biological systems and its potential therapeutic applications
Wirkmechanismus
The mechanism of action of N-Carbamoyl Oxcarbazepine-d4 is similar to that of Oxcarbazepine. It primarily involves the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials along neurons. This action reduces neuronal excitability and is responsible for its anticonvulsant effects. The molecular targets include sodium channels, and the pathways involved are related to the modulation of neuronal activity .
Vergleich Mit ähnlichen Verbindungen
N-Carbamoyl Oxcarbazepine-d4 can be compared with other similar compounds, such as:
Oxcarbazepine: The parent compound, which is used as an anticonvulsant medication.
Carbamazepine: A structurally related compound with similar anticonvulsant properties.
Eslicarbazepine: Another derivative of Oxcarbazepine with a slightly different mechanism of action.
The uniqueness of N-Carbamoyl Oxcarbazepine-d4 lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and drug metabolism studies .
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
N-carbamoyl-1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c17-15(21)18-16(22)19-12-7-3-1-5-10(12)9-14(20)11-6-2-4-8-13(11)19/h1-8H,9H2,(H3,17,18,21,22)/i1D,3D,5D,7D |
InChI-Schlüssel |
KWTBDJPWNWQCBF-DNZPNURCSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)NC(=O)N)[2H])[2H] |
Kanonische SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



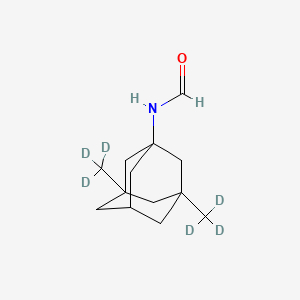
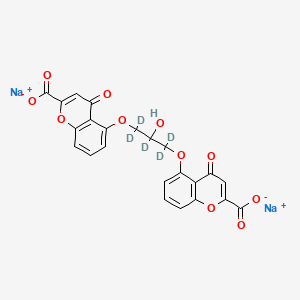


![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
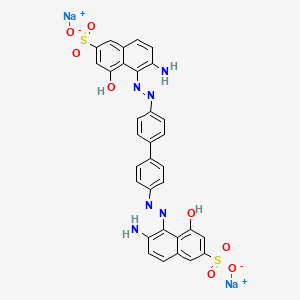
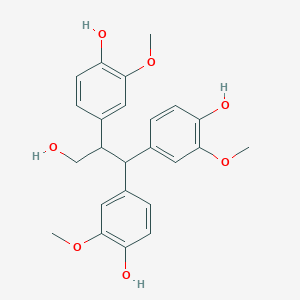
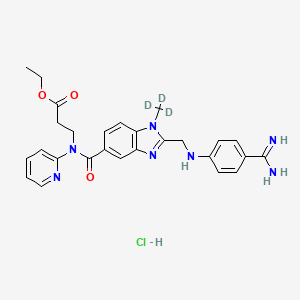
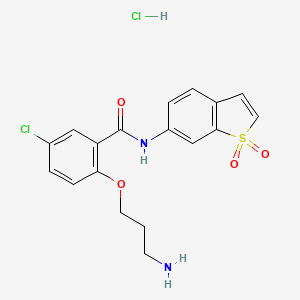
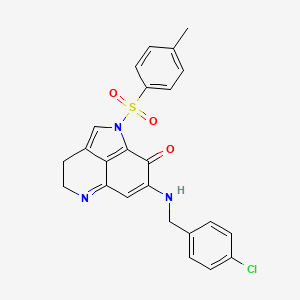
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
